6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H23ClN6O2 and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One key area of application is the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, studies on the synthesis of pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives show the versatility of heterocyclic chemistry in creating novel compounds with potential antimicrobial activities (El-Agrody et al., 2001). Such studies underscore the importance of heterocyclic compounds in medicinal chemistry and their broad applicability in creating new therapeutic agents.
Antimicrobial Activity
Another significant area of research is the investigation of the antimicrobial properties of novel compounds. Various studies have synthesized and evaluated the antimicrobial activities of new heterocyclic derivatives, highlighting their potential as antimicrobial agents. For example, novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of bacteria and fungi, showing promising results (Abu‐Hashem & El‐Shazly, 2019). These findings contribute to the ongoing search for new antimicrobial agents to combat resistant strains of microorganisms.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets. Research on pyridine and fused pyridine derivatives, for example, involved molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This approach helps in predicting the biological activity of new compounds and guides the design of molecules with enhanced therapeutic potential (Flefel et al., 2018).
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2/c25-19-7-4-8-20(14-19)31-23-22(27-28-31)24(33)30(16-26-23)15-21(32)29-11-9-18(10-12-29)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWHURPQAXGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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